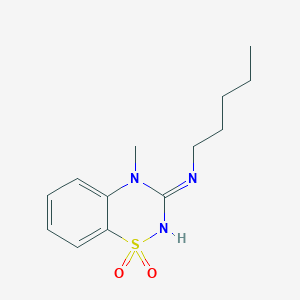
4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide with pentylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under reflux conditions in solvents like ethanol or dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the pentylamino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(hexylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- 4-Methyl-3-(butylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- 4-Methyl-3-(propylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
Comparison
Compared to similar compounds, 4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide may exhibit unique properties such as higher potency, selectivity, or stability. Its specific structural features, such as the length and branching of the pentylamino group, can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Biological Activity
4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide is a compound that belongs to the class of benzothiadiazine derivatives. It has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications for respiratory diseases.
- Molecular Formula: C13H19N3O2S
- Molecular Weight: 281.37 g/mol
- CAS Number: 1000575-72-3
Enzyme Inhibition
Research indicates that benzothiadiazine derivatives exhibit inhibitory activity against various phosphodiesterase (PDE) isoforms. Specifically, studies have shown that derivatives similar to this compound can selectively inhibit PDE3 and PDE4 enzymes at micromolar concentrations. This inhibition is significant in the context of treating conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD) due to the role of these enzymes in regulating cyclic nucleotide levels in cells .
Antioxidant Activity
In addition to enzyme inhibition, antioxidant properties have been evaluated for compounds within this class. For instance, certain derivatives demonstrated notable antioxidant activity, suggesting their potential utility in mitigating oxidative stress-related conditions .
Case Studies
The mechanism by which this compound exerts its biological effects primarily involves the modulation of cyclic nucleotide signaling pathways through the inhibition of phosphodiesterases. This action leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes including smooth muscle relaxation and anti-inflammatory responses.
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
4-methyl-1,1-dioxo-N-pentyl-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C13H19N3O2S/c1-3-4-7-10-14-13-15-19(17,18)12-9-6-5-8-11(12)16(13)2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |
InChI Key |
GHMRFYNRAVFLSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C1NS(=O)(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















